
Sapropterin dihydrochloride
Descripción general
Descripción
El dihidrocloruro de sapropterina es una sal dihidrocloruro sintética de tetrahidrobiopterina, un cofactor natural que participa en el metabolismo de la fenilalanina . Se utiliza principalmente para reducir las concentraciones sanguíneas de fenilalanina en pacientes con hiperfenilalaninemia asociada con fenilcetonuria sensible a la tetrahidrobiopterina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El dihidrocloruro de sapropterina se sintetiza a través de una serie de reacciones químicas que comienzan con la L-eritro-biopterina . El proceso implica la reducción de la biopterina a tetrahidrobiopterina, seguida de la adición de dihidrocloruro para formar el producto final .
Métodos de producción industrial: La producción industrial de dihidrocloruro de sapropterina implica un proceso novedoso que es económicamente viable para la producción comercial . Este proceso garantiza un alto rendimiento y pureza del producto final, lo que lo hace adecuado para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Role in Hydroxylation Reactions
Sapropterin dihydrochloride acts as a cofactor for several key enzymes :
-
Phenylalanine Hydroxylase (PAH): BH4 is essential for converting phenylalanine to tyrosine. This is crucial in PKU, where a deficiency in PAH leads to elevated phenylalanine levels in the blood .
-
Tyrosine Hydroxylase (TH): BH4 is required for the conversion of tyrosine to L-dopa, a precursor of dopamine, norepinephrine, and epinephrine .
-
Tryptophan Hydroxylase (TPH): BH4 is necessary for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin .
-
Nitric Oxide Synthase (NOS): BH4 is a cofactor for nitric oxide synthesis .
Clinical Use and Chemical Reactions in PKU Treatment
This compound is administered to reduce blood phenylalanine (Phe) levels in PKU patients . A study involving PKU patients with elevated blood Phe levels showed that this compound reduced Phe levels across all PKU phenotypes tested .
Observed effects:
-
A reduction in Phe level was observed in all subgroups, although response was greater in patients with lower baseline Phe levels .
-
Variability in the reduction of Phe indicates that the response to this compound cannot be predicted by baseline Phe level .
Adverse Events:
Aplicaciones Científicas De Investigación
Treatment of Hyperphenylalaninemia
Sapropterin dihydrochloride is primarily indicated for:
- Adults and Children with PKU : It is used in conjunction with dietary management to lower blood phenylalanine levels.
- Tetrahydrobiopterin Deficiency : It provides therapeutic benefits by restoring normal metabolic pathways in affected individuals .
Safety and Efficacy Assessments
Recent studies have evaluated the safety profile and effectiveness of this compound:
- A comprehensive analysis using the FDA Adverse Event Reporting System (FAERS) database revealed common adverse events such as vomiting, upper respiratory infections, and gastrointestinal disturbances .
- A meta-analysis demonstrated that sapropterin significantly reduced blood phenylalanine concentrations within six weeks, emphasizing its efficacy in managing PKU .
Case Study 1: Maternal Phenylketonuria
A notable case involved the first Japanese maternal PKU patient treated with this compound. The treatment resulted in normal growth and development for the child, highlighting the drug's potential benefits during pregnancy .
Case Study 2: Pediatric Applications
In pediatric populations, sapropterin has been shown to effectively lower phenylalanine levels while allowing for a more liberalized diet compared to traditional dietary restrictions alone. This approach not only improves metabolic control but also enhances quality of life for young patients .
Efficacy Data Table
Study | Population | Treatment Duration | Outcome |
---|---|---|---|
Levy et al. (2007) | 88 PKU patients | 6 weeks | Significant reduction in blood Phe levels |
Trefz et al. (2009) | 45 PKU patients | 26 weeks | Sustained reduction in Phe levels observed |
FAERS Analysis (2024) | 4,953 cases | N/A | Common AEs included vomiting and respiratory infections |
Mecanismo De Acción
El dihidrocloruro de sapropterina ejerce sus efectos actuando como cofactor para varias enzimas que participan en el metabolismo de los aminoácidos . Mejora la actividad de la fenilalanina-4-hidroxilasa, que convierte la fenilalanina en tirosina . También juega un papel en la síntesis de óxido nítrico al actuar como cofactor para la óxido nítrico sintasa . Los objetivos moleculares y las vías involucradas incluyen la hidroxilación de la fenilalanina, la tirosina y el triptófano .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares al dihidrocloruro de sapropterina incluyen otras biopterinas y derivados como la tetrahidrobiopterina, 6R-BH4 y 6R-L-5,6,7,8-tetrahidrobiopterina .
Unicidad: El dihidrocloruro de sapropterina es único debido a su naturaleza sintética y su uso específico en el tratamiento de la fenilcetonuria y las deficiencias de tetrahidrobiopterina . A diferencia de otras biopterinas, está disponible en una forma dihidrocloruro estable, lo que lo hace adecuado para aplicaciones farmacéuticas .
Actividad Biológica
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is primarily used in the treatment of phenylketonuria (PKU), a metabolic disorder characterized by the inability to metabolize phenylalanine (Phe). This article explores the biological activity of sapropterin, its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a cofactor for the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. In individuals with PKU, PAH activity is deficient or absent, leading to elevated levels of phenylalanine that can cause neurotoxicity. By enhancing residual PAH enzyme activity, sapropterin facilitates the metabolism of phenylalanine, thereby reducing its concentration in the blood and potentially allowing for a less restrictive diet .
Summary of Findings
Numerous studies have evaluated the efficacy of sapropterin in reducing blood phenylalanine levels and improving dietary tolerance. Key findings include:
- Short-term Efficacy : A meta-analysis demonstrated that sapropterin significantly reduced blood phenylalanine levels within 6 weeks of treatment. One study reported a mean difference of at a dosage of .
- Long-term Efficacy : While short-term benefits are evident, long-term data remain limited. A follow-up study indicated that differences in phenylalanine levels between sapropterin and control groups diminished over time .
- Dietary Impact : Patients treated with sapropterin showed increased tolerance to dietary protein, allowing for greater flexibility in dietary management .
Case Studies
- Case Study 1 : A 12-year-old patient with mild PKU demonstrated significant improvement in blood Phe levels from to after 8 weeks on sapropterin at . The patient reported enhanced quality of life due to dietary liberalization.
- Case Study 2 : In a cohort study involving 50 patients aged 5-30 years, treatment with sapropterin led to an average reduction in Phe levels by over 6 months. Cognitive assessments indicated no deterioration in executive function during this period .
Safety Profile
The safety profile of this compound is generally favorable, with most adverse effects being mild and transient. Commonly reported side effects include:
- Gastrointestinal disorders (e.g., abdominal pain and diarrhea)
- Upper respiratory infections
- Headaches
A comprehensive safety assessment identified 23 organ systems affected by adverse reactions, with gastrointestinal issues being the most prevalent .
Table 1: Summary of Adverse Effects Reported
Adverse Effect | Frequency |
---|---|
Abdominal Pain | Common |
Diarrhea | Common |
Upper Respiratory Infection | Common |
Headache | Common |
Vomiting | Less Common |
Propiedades
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
Record name | Sapropterin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-38-8 | |
Record name | Sapropterin dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapropterin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPROPTERIN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.